molecular formula C16H17NO2 B249454 N-(2-{[1,1'-BIPHENYL]-4-YLOXY}ETHYL)ACETAMIDE

N-(2-{[1,1'-BIPHENYL]-4-YLOXY}ETHYL)ACETAMIDE

Cat. No.: B249454
M. Wt: 255.31 g/mol
InChI Key: LGPXRQMJGSBKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[1,1'-BIPHENYL]-4-YLOXY}ETHYL)ACETAMIDE is an organic compound with the molecular formula C16H17NO2 It is characterized by the presence of a biphenyl group linked to an acetamide moiety through an ethoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[1,1'-BIPHENYL]-4-YLOXY}ETHYL)ACETAMIDE typically involves the reaction of 4-biphenylol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Commonly used solvents include ethanol or methanol

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent product quality and yield

    Purification: Techniques such as recrystallization or chromatography are employed to purify the compound

Chemical Reactions Analysis

Types of Reactions

N-(2-{[1,1'-BIPHENYL]-4-YLOXY}ETHYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones

    Reduction: Reduction reactions can yield amines or alcohols

    Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)

Major Products

    Oxidation: Biphenyl-4-carboxylic acid, biphenyl-4-ketone

    Reduction: Biphenyl-4-ethanol, biphenyl-4-amine

    Substitution: Various substituted biphenyl derivatives

Scientific Research Applications

N-(2-{[1,1'-BIPHENYL]-4-YLOXY}ETHYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-cancer agent

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of N-(2-{[1,1'-BIPHENYL]-4-YLOXY}ETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and ion channels

    Pathways: Modulation of signaling pathways such as the MAPK/ERK pathway, inhibition of enzyme activity, or binding to receptor sites

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(biphenyl-4-yloxy)ethyl]benzamide
  • N-[2-(biphenyl-4-yloxy)ethyl]propionamide
  • N-[2-(biphenyl-4-yloxy)ethyl]butyramide

Uniqueness

N-(2-{[1,1'-BIPHENYL]-4-YLOXY}ETHYL)ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl group provides rigidity and hydrophobicity, while the acetamide moiety offers potential for hydrogen bonding and interaction with biological targets.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-[2-(4-phenylphenoxy)ethyl]acetamide

InChI

InChI=1S/C16H17NO2/c1-13(18)17-11-12-19-16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18)

InChI Key

LGPXRQMJGSBKEG-UHFFFAOYSA-N

SMILES

CC(=O)NCCOC1=CC=C(C=C1)C2=CC=CC=C2

Canonical SMILES

CC(=O)NCCOC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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